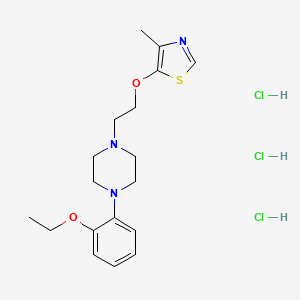
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of 2-acetylbutyrolactone with various reagents through amination, chloration, condensation, and oxidative reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
136996-63-9 |
|---|---|
Molecular Formula |
C18H28Cl3N3O2S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C18H25N3O2S.3ClH/c1-3-22-17-7-5-4-6-16(17)21-10-8-20(9-11-21)12-13-23-18-15(2)19-14-24-18;;;/h4-7,14H,3,8-13H2,1-2H3;3*1H |
InChI Key |
YKQZECRRZUFDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















